ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

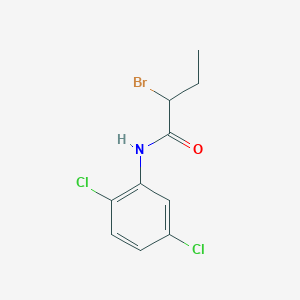

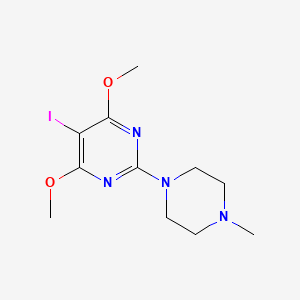

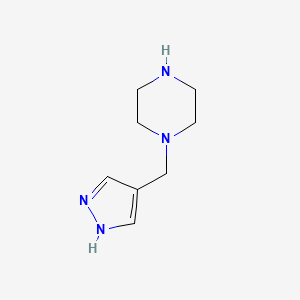

“Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(cyanomethyl)” indicates a cyanomethyl group (-CH2CN) attached to the first position of the pyrazole ring. The “ethyl … carboxylate” suggests an ethyl ester group attached to the carboxyl group at the fourth position of the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanomethyl salts of pyridine and analogous isoquinolines have been used to create various heterocyclic compounds . A similar approach might be applicable to the synthesis of “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate”.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, similar compounds have been studied .

Applications De Recherche Scientifique

Synthesis of Coumarin Derivatives

Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: is utilized in the synthesis of coumarin derivatives, which are of significant interest due to their applications in pharmaceuticals, cosmetics, and optical devices. The compound can undergo Knoevenagel condensation followed by intramolecular cyclization, leading to the formation of coumarin-3-carboxylate ester . This process is facilitated by catalysts that can form complexes via hydrogen bonds, highlighting the compound’s versatility in synthetic organic chemistry.

Density Functional Theory (DFT) Studies

The compound is also involved in DFT studies to understand its reaction mechanisms better. For instance, DFT calculations have been used to explore the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde, which is structurally related to ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate . These studies provide insights into the factors influencing product distribution and the efficiency of synthesis processes.

Hydrogen Atom Abstraction Research

In the field of boron chemistry, ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate has been investigated for its role in hydrogen atom abstraction (HAA) reactions. Research using DFT computations has been conducted to analyze the kinetic barriers and reactivities of substrates in HAA reactions, which are crucial for developing new boron-based compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency measures .

Orientations Futures

Mécanisme D'action

Target of Action

The specific targets can vary depending on the structure of the compound and the biological context in which it is used .

Mode of Action

The mode of action of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with its targets. This compound may bind to its target, causing a conformational change that affects the target’s function

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These studies suggest that such compounds can be absorbed and distributed in the body, metabolized by various enzymes, and eventually excreted . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been known to cause various molecular and cellular effects, including changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized in the body .

Propriétés

IUPAC Name |

ethyl 1-(cyanomethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-5-10-11(6-7)4-3-9/h5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWDCDMAINXMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)